1-[4-[4-Fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]ethanone
Overview
Description
1-[4-[4-Fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]ethanone is a complex organic compound that features a combination of functional groups, including a piperazine ring, a nitro group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-Fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]ethanone typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the acetyl group, fluorine atom, and nitro group through various substitution reactions. The final step often involves the attachment of the tetrahydro-2-furanylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the acetyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom and nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring or acetyl group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor ligands.
Medicine
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-[4-Fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitroaniline: Lacks the tetrahydro-2-furanylmethyl group.
5-(4-acetyl-1-piperazinyl)-2-fluoroaniline: Lacks both the nitro group and the tetrahydro-2-furanylmethyl group.
5-(4-acetyl-1-piperazinyl)-4-nitroaniline: Lacks the fluorine atom and the tetrahydro-2-furanylmethyl group.
Uniqueness
The presence of the tetrahydro-2-furanylmethyl group in 1-[4-[4-Fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]ethanone distinguishes it from similar compounds, potentially imparting unique chemical and biological properties.
Properties
IUPAC Name |
1-[4-[4-fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O4/c1-12(23)20-4-6-21(7-5-20)16-10-15(14(18)9-17(16)22(24)25)19-11-13-3-2-8-26-13/h9-10,13,19H,2-8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCYTUBMJCHHBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)NCC3CCCO3)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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